[5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate
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Overview
Description
The compound [5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate is a complex organic molecule with multiple functional groups, including silyl ethers, hydroxyl groups, and oxane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection of hydroxyl groups with tert-butyl(dimethyl)silyl groups, formation of oxane rings, and acetylation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxane rings can be reduced to form simpler alcohols.
Substitution: The silyl ethers can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are commonly used.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove silyl protecting groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the oxane rings would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential as a drug candidate due to its multiple functional groups and potential biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The silyl ethers and hydroxyl groups can interact with enzymes and receptors, potentially leading to changes in cellular processes. The oxane rings may also play a role in stabilizing the compound and enhancing its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
[tert-Butyl(dimethyl)silyl]oxy compounds: These compounds share the silyl ether functional group and have similar protective properties.
Oxane derivatives: Compounds with oxane rings have similar structural features and potential biological activities.
Dimethylamino compounds: These compounds share the dimethylamino functional group and may have similar reactivity and applications.
Uniqueness
This compound is unique due to its combination of multiple functional groups and complex structure. The presence of silyl ethers, hydroxyl groups, oxane rings, and dimethylamino groups in a single molecule provides a wide range of potential reactivity and applications, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C56H102N2O15Si2 |
---|---|
Molecular Weight |
1099.6 g/mol |
IUPAC Name |
[5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C56H102N2O15Si2/c1-33-29-39-30-45(72-74(18,19)54(7,8)9)69-42(31-43(60)63-34(2)25-23-22-24-26-41(33)68-44-28-27-40(57-14)35(3)64-44)50(62-17)49(39)71-53-51(67-38(6)59)47(58(15)16)48(36(4)66-53)70-46-32-56(13,61)52(37(5)65-46)73-75(20,21)55(10,11)12/h22-24,26,33-37,39-42,44-53,57,61H,25,27-32H2,1-21H3/t33?,34?,35?,36?,37?,39?,40?,41?,42?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,56-/m1/s1 |
InChI Key |
COTXJGFUQLISCR-YHABTFLDSA-N |
Isomeric SMILES |
CC1CC=CC=CC(C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4C[C@@](C(C(O4)C)O[Si](C)(C)C(C)(C)C)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)NC |
Canonical SMILES |
CC1CC=CC=CC(C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O[Si](C)(C)C(C)(C)C)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)NC |
Origin of Product |
United States |
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